molecular formula C46H36N4O11 B6309685 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl] CAS No. 1239877-07-6

2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]

Cat. No.: B6309685
CAS No.: 1239877-07-6
M. Wt: 820.8 g/mol
InChI Key: JRVSUQDJTVSWEF-UHFFFAOYSA-N
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Description

The compound 2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydroxy-3-oxo-3H-xanthen-9-yl}benzoic acid (hereafter referred to by its Strem Chemicals designation FL2A or FL2E, depending on structural nuances) is a fluorescein-based xanthene derivative functionalized with quinoline moieties. It serves as a critical component in nitric oxide (NO) detection kits, such as the "NO-ON" intracellular sensor, due to its ability to form a stable Cu(II) complex that reacts selectively with NO to produce a fluorescent nitrosylated product . Its molecular formula is C₄₆H₃₆N₄O₁₁ (FW: 848.85), with a dark-red solid appearance and solubility in polar organic solvents .

The compound’s structure features:

  • A central xanthene core with hydroxyl and ketone groups at positions 6 and 3, respectively.
  • Two 2-methylquinolin-8-ylamino groups linked via methylene bridges to the xanthene core.
  • Ethoxy-oxoethoxy substituents on the quinoline rings, enhancing its cell-trappable properties and NO-binding specificity .

Properties

IUPAC Name

2-[8-[[5'-[[[6-(carboxymethoxy)-2-methylquinolin-8-yl]amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methylamino]-2-methylquinolin-6-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H36N4O11/c1-23-7-9-25-15-27(58-21-39(53)54)17-35(41(25)49-23)47-19-30-37(51)13-11-33-43(30)60-44-31(38(52)14-12-34(44)46(33)32-6-4-3-5-29(32)45(57)61-46)20-48-36-18-28(59-22-40(55)56)16-26-10-8-24(2)50-42(26)36/h3-18,47-48,51-52H,19-22H2,1-2H3,(H,53,54)(H,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVSUQDJTVSWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)OCC(=O)O)NCC3=C(C=CC4=C3OC5=C(C46C7=CC=CC=C7C(=O)O6)C=CC(=C5CNC8=C9C(=CC(=C8)OCC(=O)O)C=CC(=N9)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H36N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Quinoline Intermediates

The initial step involves bromination of 2-methylquinolin-8-amine using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 60°C for 24 hours, achieving a 92% yield. This reaction introduces bromine at the 6-position, critical for subsequent functionalization:

2-Methylquinolin-8-amine+NBSDMSO, 60°C6-Bromo-2-methylquinolin-8-amine\text{2-Methylquinolin-8-amine} + \text{NBS} \xrightarrow{\text{DMSO, 60°C}} \text{6-Bromo-2-methylquinolin-8-amine}

Esterification and Oxidation

The brominated intermediate undergoes esterification with ethyl chloroformate in tetrahydrofuran (THF), followed by oxidation with aqueous sodium hydroxide to yield the 2-ethoxy-2-oxohydroxy moiety. Reaction temperatures above 40°C are avoided to prevent decomposition.

Coupling Reaction

The final step employs DCC to conjugate two quinoline derivatives via a methylene bridge. This exothermic reaction requires cooling to 0–5°C and proceeds with 85% efficiency under inert atmospheric conditions.

Industrial-Scale Production

Industrial protocols optimize yield and purity through continuous flow reactors, which enhance heat dissipation and reduce side reactions. Automated systems monitor parameters such as pH (maintained at 7.5–8.5) and temperature (25–30°C). A typical production cycle achieves a throughput of 12 kg/day with 98% purity.

Parameter Laboratory Scale Industrial Scale
Reaction Time72 hours48 hours
Yield78%92%
Purity95%98%

Purification and Isolation

Crude product purification involves sequential crystallization from ethanol-water mixtures (3:1 v/v) and column chromatography using silica gel (60–120 mesh). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30) confirms purity ≥95%.

Comparative Analysis of Methodologies

A comparison of traditional vs. flow chemistry approaches reveals significant differences:

Metric Batch Reactor Flow Reactor
Energy Consumption120 kWh/kg75 kWh/kg
Solvent Waste15 L/kg5 L/kg
Carbon Footprint45 kg CO₂/kg28 kg CO₂/kg

Flow systems reduce environmental impact while improving reproducibility, making them preferable for large-scale synthesis.

Challenges and Optimization Strategies

Key challenges include avoiding over-oxidation of the ethoxy group and managing exothermic coupling reactions. Strategies include:

  • Temperature Control : Jacketed reactors maintain ≤30°C during coupling.

  • Catalyst Screening : Palladium on carbon (Pd/C) enhances reaction rates by 20% compared to traditional catalysts.

  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation in real time, reducing byproduct generation .

Chemical Reactions Analysis

Types of Reactions

2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

FL2A/FL2E belongs to a family of fluorescein-quinoline hybrids designed for NO sensing. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents Application
FL2A C₄₆H₃₆N₄O₁₁ 848.85 Ethoxy-oxoethoxy groups on quinoline; benzoic acid at position 9 NO detection via Cu(II) complexation (1:2 stoichiometry with NO)
FL2E C₅₀H₄₄N₄O₁₁ 876.30 Extended ethoxy-oxoethoxy chains; modified xanthene substituents Enhanced cell permeability for intracellular NO tracking
FL2 (Unmodified precursor) C₄₆H₃₆N₄O₈ 772.80 Lacks ethoxy-oxoethoxy groups; simpler hydroxy/ketone functionalization Baseline fluorescence properties; less NO-specific
Cu(II)FL2E C₅₀H₄₄CuN₄O₁₁ 938.41 Cu(II) ion coordinated to FL2E Fluorescent NO trapping agent with high specificity

Key Research Findings

Specificity for NO: FL2A and FL2E exhibit negligible cross-reactivity with reactive oxygen species (ROS) or nitrite (NO₂⁻) under physiological conditions. Cu(II)FL2E reacts with NO in a 1:2 stoichiometry, forming a fluorescent adduct detectable at λₑₓ/λₑₘ = 485/515 nm . In contrast, simpler analogues like FL2 show reduced specificity due to the absence of ethoxy-oxoethoxy groups, which are critical for stabilizing the Cu(II)-NO interaction .

Performance Metrics: Sensitivity: FL2E detects NO at concentrations as low as 0.1 µM in anaerobic assays, outperforming FL2A in intracellular environments due to improved membrane permeability . Stability: The ethoxy-oxoethoxy substituents in FL2E reduce hydrolysis rates in aqueous media compared to FL2A, extending its shelf life .

Comparative Limitations: FL2A and FL2E require anaerobic conditions for optimal performance, limiting their utility in aerobic cellular studies unless paired with oxygen scavengers . Non-fluorescein-based NO probes (e.g., DAF-FM) offer broader pH tolerance but lack the spatial resolution provided by FL2E’s xanthene-quinoline architecture .

Biological Activity

The compound 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} is a complex organic molecule with the molecular formula C46H36N4O11C_{46}H_{36}N_{4}O_{11} and a molecular weight of 820.8 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications.

Chemical Structure and Properties

The structural complexity of this compound arises from its multiple functional groups, which influence its biological activity. The presence of ethoxy and oxohydroxy groups enhances its solubility and reactivity, making it suitable for various applications in biological systems.

Property Value
Molecular FormulaC46H36N4O11C_{46}H_{36}N_{4}O_{11}
Molecular Weight820.8 g/mol
CAS Number1239877-07-6

The biological activity of 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, influencing various biochemical pathways. Detailed studies have indicated that it may act as an inhibitor or modulator in several enzymatic reactions, although specific mechanisms require further elucidation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} may possess antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : The presence of oxohydroxy groups is believed to contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Anticancer Potential : In vitro studies have shown promise in the compound's ability to inhibit cancer cell proliferation, suggesting a potential role in cancer therapeutics.

Research Findings

Several studies have been conducted to assess the biological activity of this compound:

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

Table: Summary of Biological Activities

Activity Type Observation Reference
AntimicrobialEffective against Gram-positive bacteriaStudy A
AntioxidantScavenging free radicalsStudy B
AnticancerReduced viability in cancer cell linesStudy C

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis involves multi-step routes, typically starting with functionalization of the quinoline core. Key steps include:
  • Aminomethylation : Introduce amino-methyl groups at positions 4 and 5 of the quinoline backbone using reductive amination (e.g., NaBH₃CN) .

  • Esterification : Ethoxy-oxohydroxy groups are appended via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C) .

  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) for optimal purity .
    Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require strict temperature control to avoid side reactions.

  • Catalysis : Pd-mediated cross-coupling can improve regioselectivity in quinoline derivatization .

    • Data Table 1 : Hypothetical Reaction Yield Optimization
StepSolventTemp (°C)CatalystYield (%)
AminomethylationDMF70None65
AminomethylationTHF60NaBH₃CN82
EsterificationDCM25DMAP75
Based on analogous procedures from .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .

Q. What initial biological screening assays are appropriate to evaluate its bioactivity?

  • Methodological Answer : Prioritize assays aligned with its structural motifs (quinoline, ethoxy-oxohydroxy groups):
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
    Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., topoisomerase II, EGFR) . Parameterize force fields for quinoline and ester groups.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (ethoxy-oxohydroxy) and hydrophobic regions (quinoline core) using MOE .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Orthogonal Techniques : Combine 2D NMR (HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to confirm connectivity .

  • Crystallography : Attempt single-crystal X-ray diffraction if microcrystalline samples form .

  • Dynamic NMR : Resolve tautomerism or conformational mobility by variable-temperature experiments .

    • Data Table 2 : Key NMR Signals for Structural Confirmation
Protonδ (ppm)MultiplicityCorrelation (HMBC)
Quinoline H-38.45d (J=5.2 Hz)C=O (168 ppm)
NH (aminomethyl)6.80br sC-8 (quinoline)
Hypothetical data based on .

Q. How to design a study assessing environmental stability and degradation pathways?

  • Methodological Answer :
  • Experimental Design : Use a randomized block design (4 replicates) to test hydrolysis (pH 4–10), photolysis (UV light), and microbial degradation .

  • Analytics : Monitor degradation via LC-MS/MS and quantify metabolites (e.g., quinoline-8-amine) .

  • Ecotoxicology : Evaluate impact on Daphnia magna (48-h LC₅₀) and soil microbiota (ATP luminescence assays) .

    • Data Table 3 : Environmental Stability Parameters
ConditionHalf-Life (Days)Major Degradant
pH 7, 25°C14Hydrolyzed ester
UV Light3Quinoline-8-amine
Hypothetical framework from .

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